Didecyl 2,2,3-trimethylhexanedioate
Description
Didecyl 2,2,3-trimethylhexanedioate is a branched diester derived from 2,2,3-trimethylhexanedioic acid, esterified with two decyl (C10) alcohol groups. Its molecular structure features methyl branching at the 2nd and 3rd positions of the hexanedioic acid backbone, which significantly influences its physical and chemical properties. This compound is primarily used in industrial applications such as plasticizers, lubricants, and specialty solvents, where thermal stability, low volatility, and compatibility with polymers are critical .
Properties
CAS No. |
41539-70-2 |
|---|---|
Molecular Formula |
C29H56O4 |
Molecular Weight |
468.8 g/mol |
IUPAC Name |
didecyl 2,2,3-trimethylhexanedioate |
InChI |
InChI=1S/C29H56O4/c1-6-8-10-12-14-16-18-20-24-32-27(30)23-22-26(3)29(4,5)28(31)33-25-21-19-17-15-13-11-9-7-2/h26H,6-25H2,1-5H3 |
InChI Key |
RGMHCYNAXLBTPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)CCC(C)C(C)(C)C(=O)OCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of didecyl 2,2,3-trimethylhexanedioate typically involves esterification reactions. One common method is the reaction of 2,2,3-trimethylhexanedioic acid with decanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Didecyl 2,2,3-trimethylhexanedioate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2,2,3-trimethylhexanedioic acid.
Reduction: Formation of 2,2,3-trimethylhexanediol.
Substitution: Formation of various substituted esters and amides.
Scientific Research Applications
Didecyl 2,2,3-trimethylhexanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Industry: Utilized in the formulation of specialty chemicals, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of didecyl 2,2,3-trimethylhexanedioate involves its interaction with biological membranes and enzymes. The compound’s ester groups can undergo hydrolysis, releasing active metabolites that interact with cellular targets. These interactions can disrupt membrane integrity and inhibit enzyme activity, leading to antimicrobial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared with three key analogs: didecyl adipate, dibutyl adipate, and 2,2-dimethylpropane-1,3-diyl 2-ethylhexanoate.
Table 1: Structural and Molecular Comparison
| Compound Name | Parent Acid Structure | Ester Groups | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|---|
| Didecyl 2,2,3-trimethylhexanedioate | 2,2,3-Trimethylhexanedioic acid | Decyl (C10) | C26H48O4 | 424.66 | Branched methyl groups on acid moiety |
| Didecyl adipate | Adipic acid (linear) | Decyl (C10) | C26H50O4 | 426.67 | Linear hexanedioate backbone |
| Dibutyl adipate | Adipic acid (linear) | Butyl (C4) | C16H26O4 | 282.38 | Shorter ester chains |
| 2,2-Dimethylpropane-1,3-diyl 2-ethylhexanoate | 2-Ethylhexanoic acid | Branched alkyl | C15H30O3 | 258.40 | Central branched propane diol core |
Key Property Comparisons
Viscosity and Thermal Stability
- This compound : Exhibits higher viscosity compared to linear analogs due to steric hindrance from methyl branching. However, its thermal stability is superior, making it suitable for high-temperature applications (e.g., lubricants) .
- Didecyl adipate : Lower viscosity and moderate thermal stability, ideal for plasticizing polyvinyl chloride (PVC) at standard temperatures .
- Dibutyl adipate : Significantly lower viscosity and higher volatility, limiting its use to low-temperature applications like cosmetics .
- 2,2-Dimethylpropane-1,3-diyl 2-ethylhexanoate: Demonstrates low melting point (-30°C) and excellent solubility in non-polar solvents, favoring use as a solvent additive .
Volatility and Solubility
- Longer ester chains (e.g., decyl groups) reduce volatility compared to butyl esters.
- Branched structures (e.g., 2,2,3-trimethyl or 2-ethylhexanoate) enhance solubility in hydrophobic matrices but may reduce compatibility with polar polymers .
Table 2: Performance Metrics
| Property | This compound | Didecyl Adipate | Dibutyl Adipate | 2,2-Dimethylpropane-1,3-diyl 2-Ethylhexanoate |
|---|---|---|---|---|
| Viscosity (mPa·s at 25°C) | 450 | 220 | 12 | 35 |
| Thermal Decomposition Onset (°C) | 280 | 240 | 180 | 150 |
| Volatility (g/m³ at 20°C) | 0.002 | 0.005 | 0.15 | 0.08 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
